molecular formula C14H11NO5 B11766719 3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid

3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B11766719
M. Wt: 273.24 g/mol
InChI Key: HTUVPHPOOKWVEL-FNORWQNLSA-N
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Description

3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and an acrylic acid moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, hydrogen gas with a catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group is known to participate in electron transfer reactions, which can disrupt cellular processes in microorganisms . The furan ring may also interact with biological macromolecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(E)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H11NO5/c1-9-2-3-10(15(18)19)8-12(9)13-6-4-11(20-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+

InChI Key

HTUVPHPOOKWVEL-FNORWQNLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O

Origin of Product

United States

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